![molecular formula C19H17ClN2O3 B2828850 2-(4-chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide CAS No. 953209-79-5](/img/structure/B2828850.png)
2-(4-chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide
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Description
2-(4-chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as CMPI and is a member of the isoxazole family of compounds. CMPI has shown promising results in various research studies and is being investigated for its potential use in treating a range of diseases.
Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
- Research Focus: The study compared the metabolism of various chloroacetamide herbicides (including compounds structurally related to the requested chemical) in human and rat liver microsomes. It explored the metabolic pathways leading to potential carcinogenic compounds through complex activation processes (Coleman et al., 2000).
Chloroacetamide Inhibition of Fatty Acid Synthesis
- Research Focus: Investigated the inhibitory effects of chloroacetamide herbicides on fatty acid synthesis in the green alga Scenedesmus Acutus, showing the potential biochemical interactions and toxicity mechanisms of such compounds (Weisshaar & Böger, 1989).
Spectroscopic and Quantum Mechanical Studies
- Research Focus: Conducted spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, exploring their potential in ligand-protein interactions, photovoltaic efficiency modeling, and as photosensitizers in dye-sensitized solar cells (Mary et al., 2020).
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-24-17-8-4-14(5-9-17)18-11-16(22-25-18)12-21-19(23)10-13-2-6-15(20)7-3-13/h2-9,11H,10,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMIFNWCHREMNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide |
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